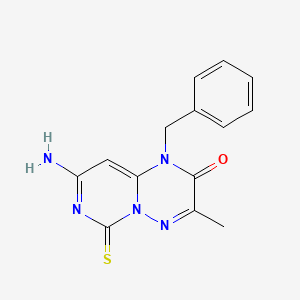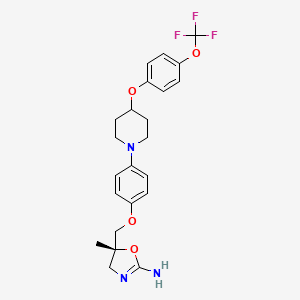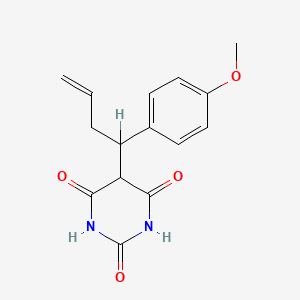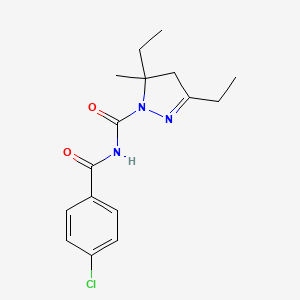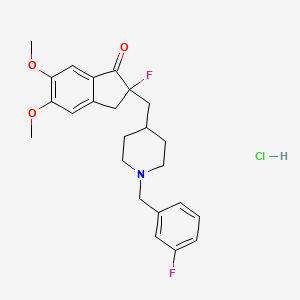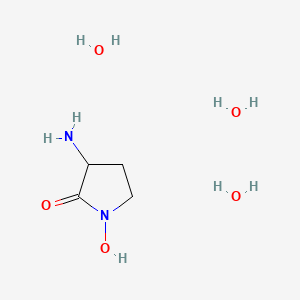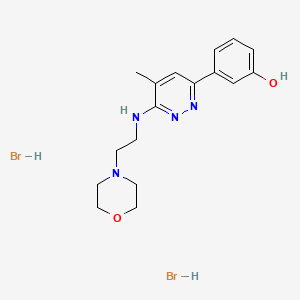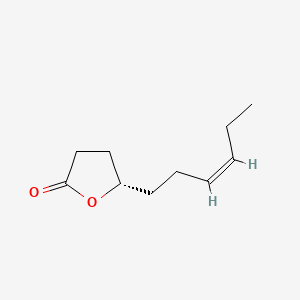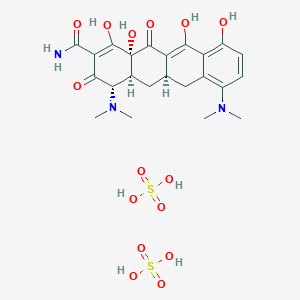
Minocycline disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minocycline disulfate is a derivative of minocycline, a second-generation tetracycline antibiotic. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. This compound, like its parent compound, exhibits similar antibacterial properties but with enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Minocycline disulfate can be synthesized through the reaction of minocycline with sulfuric acid. The process involves dissolving minocycline in a suitable solvent, such as water or methanol, and then adding sulfuric acid to form the disulfate salt. The reaction is typically carried out at room temperature with constant stirring until the formation of the disulfate salt is complete.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Minocycline disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the minocycline molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Minocycline disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of tetracycline antibiotics.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and stability of minocycline-based treatments.
Mechanism of Action
Minocycline disulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thus inhibiting the elongation of the peptide chain . This action effectively stops bacterial growth and replication. Additionally, this compound has been shown to modulate inflammatory responses and protect against oxidative stress, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Minocycline disulfate is compared with other tetracycline antibiotics, such as doxycycline and tetracycline. While all these compounds share a similar core structure and mechanism of action, this compound stands out due to its enhanced stability and solubility. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
List of Similar Compounds
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: A first-generation tetracycline antibiotic with a broader spectrum of activity but lower stability compared to this compound.
This compound’s unique properties make it a valuable compound in both research and therapeutic applications, offering advantages over other tetracycline antibiotics in terms of stability and solubility.
Properties
Molecular Formula |
C23H31N3O15S2 |
|---|---|
Molecular Weight |
653.6 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H27N3O7.2H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;2*1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*(H2,1,2,3,4)/t9-,11-,17-,23-;;/m0../s1 |
InChI Key |
QMIKLZHMUAVJNG-QVVXJPBESA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



